7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione
Description
This compound belongs to the class of 7,8-disubstituted purine-2,6-dione derivatives, characterized by a xanthine core modified at positions 7 and 8. The target molecule features a 2-(1H-benzimidazol-2-ylsulfanyl)ethyl group at position 7 and a bromo substituent at position 9.
Synthetic routes for analogous compounds (e.g., ) suggest that the target molecule could be synthesized via alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione with 2-(1H-benzimidazol-2-ylsulfanyl)ethyl bromide under basic conditions (e.g., K₂CO₃ with TEBA catalyst in acetone) .
Properties
CAS No. |
476482-03-8 |
|---|---|
Molecular Formula |
C16H15BrN6O2S |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H15BrN6O2S/c1-21-12-11(13(24)22(2)16(21)25)23(14(17)20-12)7-8-26-15-18-9-5-3-4-6-10(9)19-15/h3-6H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
XHRWZZUFTWWWMN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4N3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione typically involves multiple steps. One common route starts with the preparation of the benzimidazole derivative, which is then linked to the purine structure through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant anticancer properties. The benzimidazole moiety is known for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting the microtubule dynamics necessary for cell division .
Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral activities. The structural features of 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione suggest potential interactions with viral enzymes or receptors. Preliminary studies indicate that such compounds can inhibit viral replication, making them candidates for further development as antiviral agents .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that purine derivatives can act as inhibitors of phosphodiesterases and kinases, which are critical in signal transduction and cellular regulation. The specific interactions of this compound with these enzymes remain a subject of ongoing research .
Therapeutic Potential
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the role of benzimidazole derivatives in mitigating oxidative stress and inflammation in neuronal cells. The compound's structure may confer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways related to oxidative damage and neuroinflammation .
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been documented in several studies. The compound's potential to inhibit pro-inflammatory cytokines suggests its applicability in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The purine structure may also interact with nucleic acids or proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Positions 7 and 8
The pharmacological and physicochemical properties of purine-2,6-dione derivatives are heavily influenced by substituents at positions 7 and 8. Below is a comparative analysis of key analogues:
Key Observations :
- Benzimidazole vs.
- Bromo vs. Amino at Position 8: Bromo substituents (target compound, ) are typically inert but allow further functionalization (e.g., nucleophilic substitution), whereas amino groups (e.g., ) may enhance solubility or receptor interaction.
Pharmacological Profiles
While direct activity data for the target compound is absent in the evidence, insights can be extrapolated from structurally related derivatives:
- PDE Inhibition: 7,8-Disubstituted purine-2,6-diones (e.g., compounds 832, 869 in ) exhibit pan-PDE inhibitory activity, with IC₅₀ values in the nanomolar range . The benzimidazole group in the target compound may enhance selectivity for specific PDE isoforms.
- Bronchodilation: Analogues like doxofylline () and bamifylline () demonstrate bronchodilatory effects via PDE4 inhibition and adenosine receptor antagonism. The target compound’s bulkier 7-substituent may reduce central nervous system side effects compared to simpler alkyl derivatives.
Biological Activity
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione is a complex purine derivative known for its potential therapeutic applications. This compound's biological activity has been explored in various studies, focusing on its interactions with biological systems, particularly in the context of neurodegenerative diseases and cancer. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- G-Protein Coupled Receptors (GPCRs) : In silico studies indicate that the compound may modulate GPCR pathways, which are crucial in many physiological processes and are often implicated in diseases such as Parkinson's disease .
- Kinase Inhibition : The purine scaffold suggests potential inhibitory effects on kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
Pharmacological Effects
- Neuroprotective Properties :
- Anticancer Activity :
- Preliminary studies have shown that derivatives of this compound can inhibit tumor cell growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Neuroprotection in Parkinson's Disease
A study investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results showed:
- Reduction in Cell Death : The compound significantly decreased apoptosis markers.
- Oxidative Stress Mitigation : A reduction in reactive oxygen species (ROS) levels was observed.
Case Study 2: Antitumor Activity
In vitro assays were conducted on various cancer cell lines (e.g., breast and lung cancer). The findings included:
- Inhibition of Proliferation : Concentrations as low as 10 µM resulted in a significant decrease in cell viability.
- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Table 1: Biological Activities and Effects
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis | |
| Anticancer | Inhibited tumor cell proliferation | |
| GPCR Modulation | Altered signaling pathways |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10 | GPCR modulation, kinase inhibition |
| Similar Purine Derivative A | 15 | Kinase inhibition |
| Similar Purine Derivative B | 20 | Oxidative stress reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
